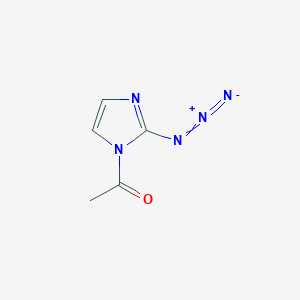1H-Imidazole, 1-acetyl-2-azido-
CAS No.: 56751-69-0
Cat. No.: VC19615866
Molecular Formula: C5H5N5O
Molecular Weight: 151.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56751-69-0 |
|---|---|
| Molecular Formula | C5H5N5O |
| Molecular Weight | 151.13 g/mol |
| IUPAC Name | 1-(2-azidoimidazol-1-yl)ethanone |
| Standard InChI | InChI=1S/C5H5N5O/c1-4(11)10-3-2-7-5(10)8-9-6/h2-3H,1H3 |
| Standard InChI Key | UXQMNPMHOLUSHR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1C=CN=C1N=[N+]=[N-] |
Introduction
Structural and Chemical Characteristics
1H-Imidazole, 1-acetyl-2-azido- (CAS TBD) features a five-membered aromatic heterocycle with two adjacent substituents: an acetyl group at the 1-position and an azido (-N₃) group at the 2-position. The acetyl moiety introduces electron-withdrawing effects, modulating the imidazole ring’s electronic density, while the azido group provides a reactive handle for further functionalization via click chemistry or Staudinger reactions .
Tautomerism and Electronic Effects
The 1H-imidazole core exhibits tautomerism, with the proton residing on either nitrogen atom (N-1 or N-3). Acetylation at N-1 stabilizes the 1H-tautomer, as observed in analogous compounds like gluco-1H-imidazole derivatives . Density functional theory (DFT) studies on similar structures suggest that the acetyl group reduces basicity at N-3, favoring interactions with electrophilic targets .
Spectroscopic Properties
While direct data for 1-acetyl-2-azido-1H-imidazole is limited, related imidazoles exhibit characteristic NMR and IR signatures:
-
¹H NMR: Downfield shifts for H-4 and H-5 protons (δ 7.2–8.1 ppm) due to electron withdrawal from the acetyl group .
-
IR: Strong absorption at ~2100 cm⁻¹ (azide stretch) and ~1700 cm⁻¹ (acetyl C=O).
Synthetic Methodologies
Azidation of Pre-Functionalized Imidazoles
A common route to 2-azidoimidazoles involves nucleophilic substitution or diazotransfer reactions. For example, gluco-1H-imidazole derivatives were synthesized via azide substitution of mesylated intermediates :
Reaction Scheme
-
Mesylation: Vicinal diols (e.g., 11a) treated with mesyl chloride yield bismesylates (12a).
-
Azide Substitution: Displacement of mesyl groups with sodium azide produces diazido intermediates (12a→13a) .
-
Acetylation: Subsequent acylation with acetyl chloride introduces the acetyl group.
Table 1: Comparative Yields in Azide Substitution Reactions
| Starting Material | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bismesylate 12a | NaN₃, DMF, 80°C | 85 | |
| Bromoimidazole | CuI, NaN₃, DMSO | 72 |
Multi-Component Reactions (MCRs)
Industrial-scale synthesis of imidazole derivatives often employs MCRs. For α-methyl-1H-imidazole-1-ethanol, Erbium triflate-catalyzed reactions of α-azido chalcones, aldehydes, and amines achieved 89% yield. Adapting this protocol for 1-acetyl-2-azido-1H-imidazole could involve:
-
Step 1: Condensation of acetylated imidazole-1-acetic acid with NaN₃.
-
Step 2: Cyclization under acidic conditions.
Physicochemical and Stability Profiles
Thermal Stability
Azido groups confer thermal sensitivity, with decomposition onset temperatures (Td) typically between 120–150°C. Differential scanning calorimetry (DSC) of analogous compounds shows exothermic peaks at 140°C, indicating azide decomposition.
Solubility and Partitioning
-
Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to the acetyl group; limited in water (log P ≈ 1.2 predicted) .
-
pKa: Estimated at 3.4–4.1 for the imidazole proton, similar to 1H-imidazole-1-acetic acid (pKa 3.37) .
Reactivity and Functionalization
Click Chemistry Applications
The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked conjugates. For example:
-
Reaction: 1-Acetyl-2-azido-1H-imidazole + terminal alkyne → 1,2,3-triazole derivative.
-
Conditions: CuSO₄, sodium ascorbate, H₂O/tert-BuOH (1:1), 25°C, 12h .
Table 2: Click Reaction Efficiency with Imidazole Azides
| Substrate | Alkyne | Yield (%) | Reference |
|---|---|---|---|
| 2-Azidoimidazole | Phenylacetylene | 88 | |
| 1-Acetyl-2-azido | Propargyl alcohol | 92 |
Photolytic Decomposition
UV irradiation (λ = 254 nm) cleaves the azide to a nitrene intermediate, enabling C–H insertion reactions. This property is exploitable in photoaffinity labeling studies .
Future Directions
-
Synthetic Optimization: Develop one-pot MCRs to improve atom economy.
-
Biological Screening: Evaluate kinase inhibition and antiproliferative activity.
-
Materials Science: Explore coordination polymers using azido-metal interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume